(3-Chloro-4-fluorophenyl)(phenyl)methanamine
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Overview
Description
(3-Chloro-4-fluorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11ClFN It is a derivative of methanamine, where the methanamine group is substituted with a 3-chloro-4-fluorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(phenyl)methanamine typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with phenylmagnesium bromide, followed by reductive amination with ammonia or an amine source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
(3-Chloro-4-fluorophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may bind to prostaglandin E synthase, forming a stable complex and exerting its effects through this interaction . The binding affinity and specific pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluorophenyl)methanamine
- (3-Chloro-4-(trifluoromethyl)phenyl)methanamine
- 4-(Trifluoromethyl)benzenemethanamine
Uniqueness
(3-Chloro-4-fluorophenyl)(phenyl)methanamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both chloro and fluoro groups provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZVMKJYVUJHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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